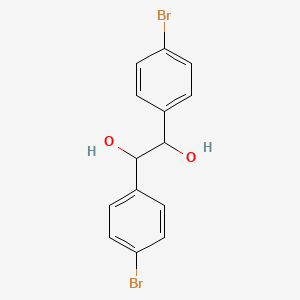
1,2-Bis(4-bromophenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-bromophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two bromophenyl groups attached to an ethane-1,2-diol backbone. This compound is a white crystalline solid at room temperature and is primarily used in organic synthesis reactions as a reagent, catalyst, and intermediate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)ethane-1,2-diol can be synthesized through the selective hydrogenation of the corresponding tolane precursor. The process involves the lithium-halogen exchange using n-butyllithium at -84°C, followed by the addition of iodine to produce the desired compound . Another method involves the reaction of 1,2-dibromoethane with 4-bromobenzene in the presence of a base to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as sodium amide (NaNH₂) and Grignard reagents (RMgX) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,2-Bis(4-bromophenyl)ethane-1,2-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-bromophenyl)ethane-1,2-diol involves its interaction with molecular targets through its bromophenyl groups. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it versatile in different chemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(4-fluorophenyl)ethane-1,2-diol
- 1,2-Bis(2-chlorophenyl)ethane-1,2-diol
- 1,2-Bis(4-bromophenyl)ethane-1,2-dione
Uniqueness
1,2-Bis(4-bromophenyl)ethane-1,2-diol is unique due to its specific bromophenyl groups, which confer distinct reactivity and properties compared to its fluorinated or chlorinated analogs. The presence of bromine atoms allows for specific substitution reactions that are not possible with other halogens .
Propriétés
Numéro CAS |
24133-54-8 |
|---|---|
Formule moléculaire |
C14H12Br2O2 |
Poids moléculaire |
372.05 g/mol |
Nom IUPAC |
1,2-bis(4-bromophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H |
Clé InChI |
GVQCDJVKPDOTCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


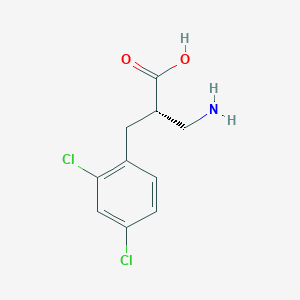
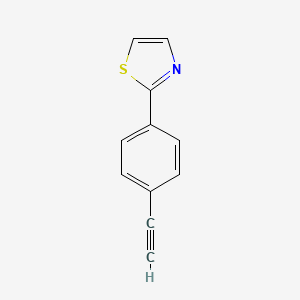
![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
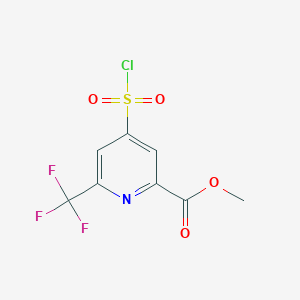
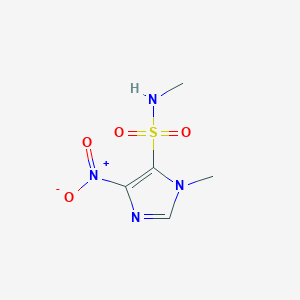
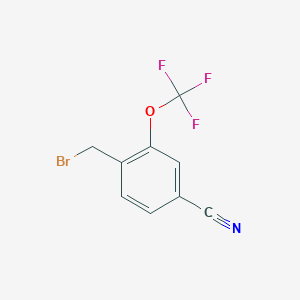
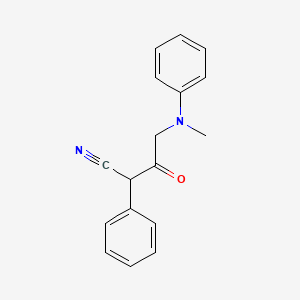
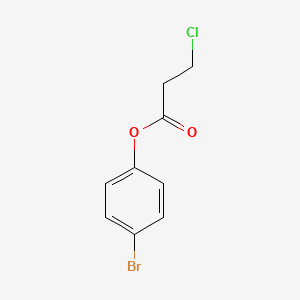
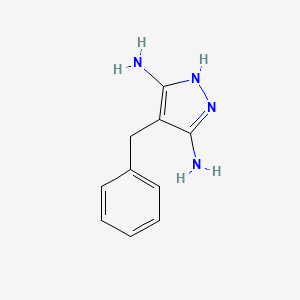
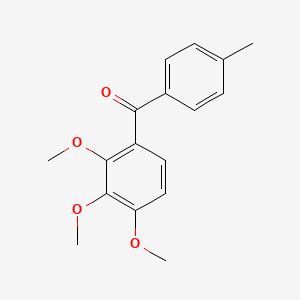
![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)
![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)

